N-(2-chloro-4-fluorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide
Description
This compound features a multifunctional structure with distinct pharmacophoric elements:
- A 1,2,4-oxadiazole ring: Known for hydrogen-bond acceptor properties and metabolic stability, linked to a 3-chlorophenyl moiety.
- A pyrrole-acetamide scaffold: Contributes to conformational flexibility and hydrogen-bond donor/acceptor capabilities.
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2FN4O2/c22-15-4-1-3-13(9-15)20-26-21(30-27-20)18-5-2-8-28(18)12-19(29)25-11-14-6-7-16(24)10-17(14)23/h1-10H,11-12H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHXAHDSVFKEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-fluorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on available literature.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Chlorobenzyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- Oxadiazole moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Pyrrole ring : Implicated in various pharmacological effects.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives often exhibit significant antimicrobial properties. For instance, studies on related oxadiazole compounds have shown:
- Minimum Inhibitory Concentration (MIC) values as low as 750 μg/mL against fungal pathogens, indicating effective antifungal activity .
- Certain derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with some exhibiting MIC values below 12.5 μg/mL .
Table 1: Antimicrobial Activity of Related Oxadiazole Derivatives
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 3f | 750 | Antifungal |
| 3b | 12.5 | Antibacterial |
| 3c | 10 | Antibacterial |
Antitumor Activity
The compound's oxadiazole structure suggests potential antitumor activity. In vitro studies have shown that similar compounds can exhibit antiproliferative effects against various cancer cell lines:
- Compounds in the oxadiazole class have been tested against human cancer cell lines such as HCT-116 and PC-3, displaying cytotoxicity measured via MTT assays .
Table 2: Antitumor Activity of Related Compounds
| Compound | IC50 (mM) | Cell Line |
|---|---|---|
| 2b | 13.62 | SNB-19 |
| 2c | 21.74 | PC-3 |
Structure–Activity Relationship (SAR)
The presence of electron-withdrawing groups (e.g., chloro, fluoro) on the aromatic rings significantly enhances the biological activity of oxadiazole derivatives. These modifications influence both the lipophilicity and electronic properties of the compounds, which are crucial for their interaction with biological targets .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives for their antimicrobial properties. The results indicated that specific substitutions on the oxadiazole ring led to improved activity against resistant bacterial strains.
- Cytotoxicity Assessment : In a comparative study, several oxadiazole derivatives were screened for cytotoxicity against HeLa cells. The findings revealed that compounds with halogen substitutions exhibited lower cytotoxicity while maintaining high antimicrobial efficacy .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that derivatives containing oxadiazole and pyrrole moieties can inhibit tumor cell growth by inducing apoptosis and disrupting cellular signaling pathways . The specific compound under consideration may similarly demonstrate cytotoxic effects against various cancer cell lines.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes . In silico studies suggest that this compound could be optimized for enhanced anti-inflammatory activity.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-(2-chloro-4-fluorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent coupling reactions to introduce the pyrrole and acetamide functionalities. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy and reducing potential side effects. Variations in substituents on the aromatic rings can significantly influence biological activity.
Case Study 1: Anticancer Screening
A study conducted by the National Cancer Institute evaluated a series of compounds similar to this compound against a panel of cancer cell lines. Results indicated that compounds with oxadiazole structures exhibited mean growth inhibition values ranging from 50% to 70% at concentrations below 10 μM, suggesting significant potential for further development as anticancer agents .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, compounds featuring similar functional groups were tested for their ability to inhibit COX enzymes. The results showed that certain derivatives could reduce inflammation markers by up to 60% in vitro, indicating a promising avenue for therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural features with the target molecule, enabling comparative analysis of substituent effects and heterocyclic contributions:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Position Effects: The target compound and the analog in differ only in the positions of Cl and F on the benzyl group. Methoxy (in ) vs. chloro (target) on the oxadiazole-linked phenyl ring impacts electron density; the electron-donating methoxy group may reduce electrophilicity, affecting target engagement .
Triazole derivatives () exhibit sulfur-containing linkages, which may enhance metabolic stability but reduce solubility compared to oxadiazoles .
For instance, the 3-chlorophenyl group in the target compound likely creates localized electron-deficient regions, favoring interactions with cationic binding pockets .
Research Implications and Limitations
- Pharmacological Potential: The target compound’s balanced LogP (~3.8) suggests favorable membrane permeability, while its halogenated aromatic systems align with kinase inhibitor scaffolds (e.g., EGFR inhibitors).
- Data Gaps : Experimental validation of binding affinity, cytotoxicity, and metabolic stability is critical. For example, the pyrazole derivative in may exhibit altered CYP450 interactions due to its methylsulfanyl group.
- Synthetic Challenges : The 2-chloro-4-fluorobenzyl group in the target compound requires precise regioselective synthesis, which may complicate scalability compared to simpler analogs .
Q & A
Basic Research Questions
Q. How to design an effective synthetic route for this compound?
- Methodology : A multi-step synthesis approach is recommended, involving sequential substitution, reduction, and condensation reactions. For example:
Substitution reaction : Use halogenated nitrobenzene derivatives (e.g., 3-chloro-4-fluoronitrobenzene) with pyridinemethanol under alkaline conditions to introduce functional groups .
Reduction : Convert nitro intermediates to amines using iron powder in acidic media, ensuring controlled stoichiometry to avoid over-reduction .
Condensation : Employ condensing agents (e.g., EDC·HCl or HOBt) to link amine intermediates with acetylated precursors, optimizing molar ratios and solvent polarity for yield improvement .
- Key considerations : Monitor reaction progress via TLC or HPLC, and validate purity at each stage using column chromatography .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodology : Combine NMR (¹H, ¹³C, and 2D-COSY for connectivity), FT-IR (to confirm carbonyl and oxadiazole groups), and mass spectrometry (HRMS for molecular ion validation). For crystalline derivatives, X-ray crystallography resolves stereochemical ambiguities, as demonstrated in structurally related compounds .
- Validation : Cross-reference spectral data with computational tools (e.g., Gaussian for DFT-based IR/NMR predictions) to resolve discrepancies in peak assignments .
Q. How to assess preliminary bioactivity in vitro?
- Experimental design :
- Target selection : Prioritize kinases or enzymes structurally related to the compound’s pharmacophores (e.g., oxadiazole as a bioisostere for carboxylic acids).
- Assay conditions : Use fluorescence-based assays (e.g., FP-TDP1 inhibition) with positive controls (e.g., camptothecin) and dose-response curves (IC₅₀ determination) .
- Data interpretation : Normalize activity against solubility (via DLS) to distinguish true inhibition from aggregation artifacts .
Advanced Research Questions
Q. How to address synthetic challenges like low yields in oxadiazole ring formation?
- Troubleshooting :
- Reagent optimization : Replace conventional cyclodehydration agents (e.g., PCl₅) with milder alternatives (e.g., EDCI/DMAP) to minimize side reactions .
- Microwave-assisted synthesis : Reduce reaction time (from 12h to 30min) and improve regioselectivity via controlled dielectric heating .
Q. How to resolve contradictions between computational and experimental binding affinities?
- Methodology :
Docking refinement : Incorporate solvent effects and protein flexibility (e.g., molecular dynamics simulations >50ns) to improve binding pose accuracy .
Experimental validation : Perform SPR or ITC to measure binding thermodynamics, comparing results with docking scores.
- Case study : In related oxadiazole derivatives, discrepancies arose from protonation state mismatches in docking; adjust ligand ionization states using pKa predictions (e.g., MarvinSuite) .
Q. What strategies improve in vivo efficacy despite poor pharmacokinetics (PK)?
- Approaches :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance oral bioavailability, as seen in fluorophenyl-acetamide analogs .
- Formulation : Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility and half-life .
Q. How to optimize multi-step synthesis for scalability without compromising purity?
- Process chemistry :
- Flow chemistry : Implement continuous flow systems for hazardous steps (e.g., diazomethane generation), reducing batch variability and improving safety .
- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., temperature, catalyst loading) and establish robust operating ranges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
